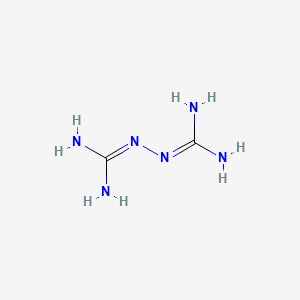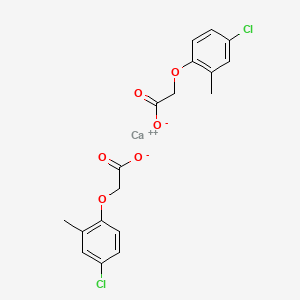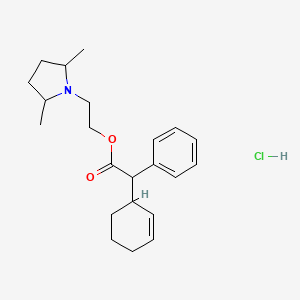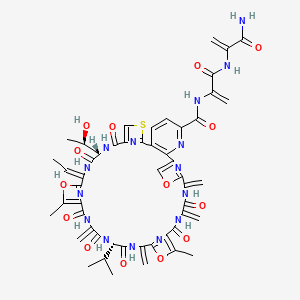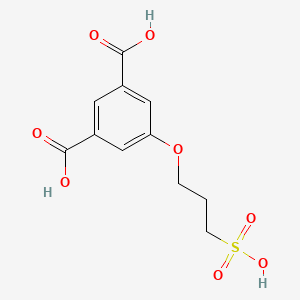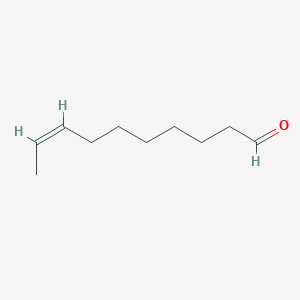
8-Decenal, (8Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Decenal, (8Z)-: is an organic compound with the molecular formula C10H18O It is a type of aldehyde with a double bond in the Z configuration at the eighth carbon atom(Z)-8-decenal and is characterized by its distinct structure, which includes a long carbon chain with a terminal aldehyde group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-Octene: One common method for synthesizing 8-Decenal, (8Z)- involves the hydroformylation of 1-octene. This process uses a rhodium catalyst and a mixture of carbon monoxide and hydrogen gas under high pressure and temperature conditions to add a formyl group to the double bond, resulting in the formation of the aldehyde.
Partial Hydrogenation of 8-Decynoic Acid: Another method involves the partial hydrogenation of 8-decyonic acid using a Lindlar catalyst. This process selectively reduces the triple bond to a double bond in the Z configuration, yielding 8-Decenal, (8Z)-.
Industrial Production Methods: Industrial production of 8-Decenal, (8Z)- typically involves large-scale hydroformylation processes due to their efficiency and scalability. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 8-Decenal, (8Z)- can undergo oxidation reactions to form 8-decanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 8-decenol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in 8-Decenal, (8Z)- can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihaloalkanes or haloalkanes, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Addition: Bromine in carbon tetrachloride or hydrogen chloride in an inert solvent.
Major Products Formed:
Oxidation: 8-Decanoic acid.
Reduction: 8-Decenol.
Addition: 8,9-Dibromodecane or 8-Bromodecane.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Decenal, (8Z)- is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, 8-Decenal, (8Z)- is studied for its role in pheromone signaling in insects. It is known to act as a pheromone component in certain species, influencing behavior and communication.
Medicine: Research into the medicinal applications of 8-Decenal, (8Z)- is ongoing. Its potential as a precursor for bioactive compounds is being explored, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, 8-Decenal, (8Z)- is used in the production of fragrances and flavors. Its aldehyde group imparts a pleasant scent, making it a valuable ingredient in perfumery and flavoring agents.
Wirkmechanismus
The mechanism of action of 8-Decenal, (8Z)- involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that results in a sensory response. The aldehyde group can also undergo nucleophilic addition reactions with various biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
(E)-8-Decenal: This is the E isomer of 8-Decenal, differing in the configuration of the double bond.
8-Decanoic Acid: The fully oxidized form of 8-Decenal.
8-Decenol: The reduced form of 8-Decenal.
Uniqueness: 8-Decenal, (8Z)- is unique due to its Z configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with other molecules, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
174155-46-5 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(Z)-dec-8-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,10H,4-9H2,1H3/b3-2- |
InChI-Schlüssel |
DGJAEYIZIUUWSJ-IHWYPQMZSA-N |
Isomerische SMILES |
C/C=C\CCCCCCC=O |
Kanonische SMILES |
CC=CCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




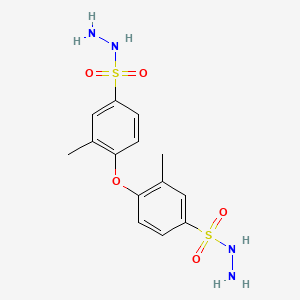

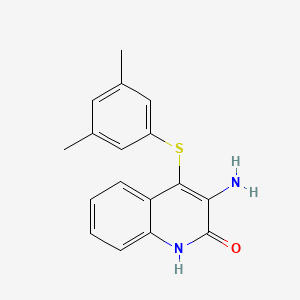
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-](/img/structure/B15175383.png)
